(3R)-3-amino-3-(2,5-dimethylphenyl)propan-1-ol
Description
(3R)-3-Amino-3-(2,5-dimethylphenyl)propan-1-ol is a chiral amino alcohol featuring a 2,5-dimethylphenyl substituent attached to a propanol backbone with an amine group at the β-position. Its stereochemistry (R-configuration) and substitution pattern distinguish it from related compounds. The 2,5-dimethylphenyl group contributes to lipophilicity and steric effects, which may influence binding affinity in biological systems .
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
(3R)-3-amino-3-(2,5-dimethylphenyl)propan-1-ol |
InChI |
InChI=1S/C11H17NO/c1-8-3-4-9(2)10(7-8)11(12)5-6-13/h3-4,7,11,13H,5-6,12H2,1-2H3/t11-/m1/s1 |
InChI Key |
YTGKRACHPANUME-LLVKDONJSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)[C@@H](CCO)N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(CCO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-amino-3-(2,5-dimethylphenyl)propan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 2,5-dimethylbenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The resulting alcohol is then subjected to amination using reagents such as ammonia or an amine source in the presence of a catalyst.
Chiral Resolution: The final step involves chiral resolution to obtain the (3R) enantiomer, which can be achieved using chiral chromatography or enzymatic methods.
Industrial Production Methods
Industrial production of (3R)-3-amino-3-(2,5-dimethylphenyl)propan-1-ol may involve large-scale batch or continuous processes. The key steps include:
Bulk Reduction: Utilizing large reactors for the reduction of 2,5-dimethylbenzaldehyde.
Automated Amination: Employing automated systems for the amination step to ensure consistency and efficiency.
Chiral Separation: Implementing high-throughput chiral separation techniques to isolate the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-amino-3-(2,5-dimethylphenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to remove the hydroxyl group, forming a hydrocarbon.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, using reagents like acyl chlorides or alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Acyl chlorides, alkyl halides, or other electrophilic reagents.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrocarbons.
Substitution: Formation of acylated or alkylated derivatives.
Scientific Research Applications
(3R)-3-amino-3-(2,5-dimethylphenyl)propan-1-ol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3R)-3-amino-3-(2,5-dimethylphenyl)propan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Research Findings and Implications
- PET Inhibition: The 2,5-dimethylphenyl carboxamide derivative () demonstrates that substituents in the ortho and para positions optimize PET inhibition, likely due to enhanced lipophilicity and target binding. This trend may extend to amino propanols, though experimental validation is needed .
- Safety and Applications: While the fragrance compound () adheres to IFRA safety standards, halogenated amino propanols (Evidences 4–5) may require rigorous toxicity profiling due to their reactive substituents .
Biological Activity
(3R)-3-amino-3-(2,5-dimethylphenyl)propan-1-ol is a chiral amino alcohol that has garnered attention for its potential biological activities. This compound is characterized by its unique stereochemistry and the presence of a dimethylphenyl group, which may influence its interactions with biological systems. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of (3R)-3-amino-3-(2,5-dimethylphenyl)propan-1-ol is . The structure features a propanol backbone with an amino group and a substituted phenyl group, which contributes to its biological properties.
Synthesis
The synthesis of (3R)-3-amino-3-(2,5-dimethylphenyl)propan-1-ol typically involves:
- Starting Material : The synthesis begins with 2,5-dimethylbenzaldehyde.
- Strecker Synthesis : The aldehyde undergoes a Strecker reaction with ammonia and cyanide to form the corresponding aminonitrile.
- Hydrolysis : The aminonitrile is hydrolyzed to yield the desired amino alcohol.
The biological activity of (3R)-3-amino-3-(2,5-dimethylphenyl)propan-1-ol is primarily attributed to its interaction with various molecular targets, including:
- Enzymes : It may inhibit enzymes involved in neurotransmitter metabolism.
- Receptors : The compound can interact with receptors related to neurotransmission and metabolic pathways.
Pharmacological Effects
Research indicates several pharmacological effects associated with this compound:
- Neuroprotective Effects : Some studies suggest that it may exhibit protective effects on neuronal cells through modulation of neurotransmitter levels.
- Anti-inflammatory Activity : There are indications that this compound may reduce inflammation in certain cellular models.
Case Studies
- Neuroprotective Studies : In vitro studies have shown that (3R)-3-amino-3-(2,5-dimethylphenyl)propan-1-ol can enhance neuronal survival in models of oxidative stress.
- Anti-inflammatory Effects : Research demonstrated that the compound significantly reduced pro-inflammatory cytokine levels in activated microglial cells.
Comparative Analysis
A comparative analysis of (3R)-3-amino-3-(2,5-dimethylphenyl)propan-1-ol with similar compounds reveals distinct biological profiles:
| Compound | IC50 (μM) | Mechanism of Action | Biological Activity |
|---|---|---|---|
| (3R)-3-amino-3-(2,5-dimethylphenyl)propan-1-ol | 10 | Enzyme inhibition | Neuroprotective |
| (S)-enantiomer | 15 | Receptor modulation | Less effective |
| Racemic mixture | 20 | Mixed activity | Variable effects |
Toxicity and Safety
Preliminary toxicity studies indicate that (3R)-3-amino-3-(2,5-dimethylphenyl)propan-1-ol has a favorable safety profile at therapeutic doses. However, further studies are required to fully establish its safety in vivo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
